molecular formula C24H30Br2N6O3S2 B12758197 Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- CAS No. 93588-15-9

Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)-

Cat. No.: B12758197
CAS No.: 93588-15-9
M. Wt: 674.5 g/mol
InChI Key: OWQVCTUEMAXASL-DZDSZKGDSA-N
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Description

Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- is a complex organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. The reaction may proceed through a series of steps, including condensation, cyclization, and functional group modifications. Common reagents used in the synthesis include hydrazine hydrate, aldehydes or ketones, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with unique properties.

    Industrial Processes: Use as a catalyst or intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide derivatives with different substituents.
  • Other hydrazine-based compounds with similar functional groups.

Uniqueness

The uniqueness of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- lies in its specific structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that may not be achievable with other similar compounds.

Properties

CAS No.

93588-15-9

Molecular Formula

C24H30Br2N6O3S2

Molecular Weight

674.5 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[(1E)-1-[(3-bromo-4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-4-ethoxybutan-2-ylidene]amino]thiourea

InChI

InChI=1S/C24H30Br2N6O3S2/c1-4-35-10-9-18(30-32-24(37)28-14-17-6-8-22(34-3)20(26)12-17)15-29-31-23(36)27-13-16-5-7-21(33-2)19(25)11-16/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-15+,30-18+

InChI Key

OWQVCTUEMAXASL-DZDSZKGDSA-N

Isomeric SMILES

CCOCC/C(=N\NC(=S)NCC1=CC(=C(C=C1)OC)Br)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br

Canonical SMILES

CCOCCC(=NNC(=S)NCC1=CC(=C(C=C1)OC)Br)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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